molecular formula C5H9Br B3429274 2-Pentene, 1-bromo- CAS No. 7348-71-2

2-Pentene, 1-bromo-

Cat. No.: B3429274
CAS No.: 7348-71-2
M. Wt: 149.03 g/mol
InChI Key: FTBPZRNURKMEFD-ONEGZZNKSA-N
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Description

2-Pentene, 1-bromo-: is an organic compound with the molecular formula C5H9Br . It is a brominated derivative of pentene, specifically a bromoalkene. This compound exists in two geometric isomers: the cis (Z) and trans (E) forms. The presence of the bromine atom and the double bond in its structure makes it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

The primary target of “2-Pentene, 1-bromo-” is the carbon-carbon double bond present in alkenes . The bromine atom in the compound is highly reactive and seeks to form a bond with the carbon atoms in the double bond.

Mode of Action

The interaction of “2-Pentene, 1-bromo-” with its target involves a two-step mechanism. In the first step, the bromine molecule approaches the alkene, and the electron density of the π bond in the alkene repels the electron density in the bromine, polarizing the bromine molecule . This polarization makes the bromine atom closer to the double bond electrophilic. The alkene donates a pair of π electrons to the closer bromine, causing the displacement of the bromine atom that is further away . This forms a cyclic bromonium ion intermediate .

In the second step, both H2O (solvent) and Br- (produced in the first step) are nucleophiles and have a chance to react with the cyclic bromonium ion .

Biochemical Pathways

The reaction of “2-Pentene, 1-bromo-” with alkenes can lead to the formation of vicinal dihalides . This reaction is part of the broader class of addition reactions of alkenes, which are key steps in many biochemical pathways.

Pharmacokinetics

For instance, its molecular weight is 149.03 , which could influence its absorption and distribution in the body.

Result of Action

The result of the action of “2-Pentene, 1-bromo-” is the formation of vicinal dihalides from alkenes . This reaction changes the molecular structure of the alkene, potentially altering its physical and chemical properties.

Action Environment

The action of “2-Pentene, 1-bromo-” can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the presence of a solvent . Additionally, the compound’s stability could be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentene, 1-bromo- can be synthesized through the addition of hydrogen bromide (HBr) to 1-pentene. This reaction typically follows Markovnikov’s rule, where the bromine atom attaches to the more substituted carbon atom. The reaction can be carried out under mild conditions, often at room temperature, using a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of 2-pentene, 1-bromo- can involve the bromination of 2-pentene using bromine (Br2) in the presence of a catalyst. This method ensures a high yield and purity of the desired product. The reaction is typically conducted in a controlled environment to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Pentene, 1-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.

    Elimination Reactions: Under strong basic conditions, 2-pentene, 1-bromo- can undergo elimination reactions to form pentadienes.

    Addition Reactions: The double bond in 2-pentene, 1-bromo- can react with halogens (e.g., Br2) to form dihalides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

Major Products:

    Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of pentadienes.

    Addition: Formation of vicinal dibromides.

Scientific Research Applications

2-Pentene, 1-bromo- has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Used in the preparation of bioactive compounds and drug intermediates.

    Material Science: Employed in the synthesis of polymers and other advanced materials.

    Chemical Research: Utilized in mechanistic studies and reaction optimization.

Comparison with Similar Compounds

    1-Bromo-2-pentene: Another isomer with the bromine atom on the second carbon.

    2-Bromo-1-pentene: A positional isomer with the bromine atom on the first carbon.

    3-Bromo-2-pentene: A different positional isomer with the bromine atom on the third carbon.

Uniqueness: 2-Pentene, 1-bromo- is unique due to its specific positioning of the bromine atom and the double bond, which influences its reactivity and the types of reactions it can undergo. Its geometric isomers (cis and trans) also exhibit different physical and chemical properties, adding to its versatility in organic synthesis.

Properties

IUPAC Name

(E)-1-bromopent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBPZRNURKMEFD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032587
Record name (2E)-1-Bromo-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20599-27-3, 7348-71-2
Record name 2-Pentene, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020599273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-1-Bromo-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-pentene, predominantly trans
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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